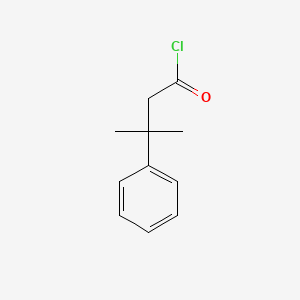

3-Methyl-3-phenylbutanoyl chloride

Description

Properties

CAS No. |

4094-64-8 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3-methyl-3-phenylbutanoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

DMOLIDUTLNXBAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)Cl)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below compares 3-methyl-3-phenylbutanoyl chloride with four structurally similar compounds:

Physical and Chemical Properties

- Lipophilicity : The target compound (LogP 3.12) is more lipophilic than ester derivatives (LogP ~1–2) due to the absence of polar groups like esters or methoxy substituents .

- Solubility : Amine hydrochlorides (Entries 2–3) exhibit higher water solubility compared to the hydrophobic acyl chloride .

Research Findings and Trends

- Synthetic Utility : The target’s reactivity is exploited in synthesizing aromatic ketones, whereas ester analogs are preferred for controlled hydrolysis in API manufacturing .

- Thermal Stability : Acyl chlorides like the target compound are thermally unstable compared to amine hydrochlorides, requiring low-temperature storage .

Preparation Methods

Thionyl Chloride-Mediated Reaction

In a typical procedure, 3-methyl-3-phenylbutanoic acid is refluxed with excess thionyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. A catalytic quantity of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by generating the reactive iminium intermediate. Excess thionyl chloride and byproducts (SO₂ and HCl) are removed under reduced pressure, yielding the acyl chloride in >90% purity.

Reaction Conditions:

-

Temperature: 70–80°C

-

Duration: 4–6 hours

-

Solvent: Solvent-free or dichloromethane

-

Workup: Distillation under vacuum (b.p. 112–115°C at 15 mmHg).

Friedel-Crafts Acylation Applications

This compound serves as an electrophilic agent in Friedel-Crafts acylations, as demonstrated in the synthesis of polyalkylindenes and spirobiindanes.

Reaction with Alkenes

In a landmark study, this compound (XI) was reacted with 2-methyl-2-butene in the presence of stannic chloride (SnCl₄) to produce 2,3,6-trimethyl-6-phenyl-1-heptene-4-one (XII). The reaction mechanism involves the generation of an acylium ion, which undergoes electrophilic attack by the alkene.

Key Steps:

-

Acylium Ion Formation : SnCl₄ coordinates with the acyl chloride, polarizing the C-Cl bond and facilitating chloride departure.

-

Alkene Addition : The nucleophilic alkene attacks the electrophilic acylium carbon, forming a carbocation intermediate.

-

Rearrangement and Quenching : The intermediate undergoes hydride shifts and is quenched to yield the ketone.

Optimized Parameters:

-

Molar Ratio (Acyl Chloride:SnCl₄): 1:1.2

-

Temperature: 0–5°C (initial), rising to 25°C

-

Solvent: Anhydrous dichloromethane

Alternative Chlorination Strategies

Phosphorus Pentachloride (PCl₅)

While less common due to handling challenges, PCl₅ offers a viable alternative for chlorinating sterically hindered carboxylic acids. The reaction with 3-methyl-3-phenylbutanoic acid proceeds exothermically, requiring careful temperature control (-10°C to 0°C).

Advantages:

-

Suitable for acid-sensitive substrates.

-

No solvent required.

Limitations:

-

Generates POCl₃, necessitating rigorous purification.

Industrial-Scale Considerations

Large-scale production of this compound prioritizes cost efficiency and safety. Continuous flow reactors equipped with corrosion-resistant materials (e.g., Hastelloy) are employed to handle aggressive chlorinating agents.

Case Study:

A pilot plant protocol utilized thionyl chloride in a continuous stirred-tank reactor (CSTR) with the following parameters:

-

Feed Rate (Acid:SOCl₂): 1:1.5 (mol/mol)

-

Residence Time: 2 hours

-

Productivity: 12 kg/h

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmaceutical and industrial standards.

Key Techniques:

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-3-phenylbutanoyl chloride, and what critical parameters influence reaction efficiency?

The most common method involves reacting 3-methyl-3-phenylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. Key parameters include:

- Stoichiometry : A 1:1.2 molar ratio of acid to chlorinating agent ensures complete conversion .

- Temperature : Reflux (typically 70–80°C for SOCl₂) minimizes side reactions like decomposition.

- Gas Management : Efficient removal of byproducts (SO₂, CO, or CO₂) via inert gas purging or vacuum systems improves yield .

- Solvent Choice : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the acid chloride product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- ¹H/¹³C NMR : Confirm the presence of characteristic signals, such as the carbonyl carbon (~170 ppm in ¹³C NMR) and methyl/phenyl proton environments. For example, the tertiary methyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 196.08 (calculated for C₁₁H₁₁ClO) .

- FT-IR : A strong C=O stretch near 1800 cm⁻¹ confirms acyl chloride formation .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in large-scale syntheses while minimizing hazardous byproducts?

- Catalytic Additives : Use dimethylformamide (DMF) as a catalyst to accelerate the reaction at lower temperatures, reducing SO₂ emissions .

- Continuous Flow Reactors : These systems enhance heat transfer and byproduct removal, improving scalability and safety .

- Alternative Chlorinating Agents : Phosphorus trichloride (PCl₃) may reduce gas evolution compared to SOCl₂, though purity must be monitored .

Q. How do structural modifications at the methyl or phenyl groups of this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methyl Group : Bulkier substituents (e.g., tert-butyl) increase steric hindrance, slowing nucleophilic attack. This can be quantified via kinetic studies using Hammett plots .

- Phenyl Group : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Computational modeling (DFT) predicts activation energies for these modifications .

Q. What methodological considerations are critical when designing biological activity assays (e.g., antimicrobial, antioxidant) for this compound derivatives?

- Derivatization : Convert the acid chloride to amides or esters for stability in aqueous assays. For example, coupling with p-nitroaniline allows UV-based activity screening .

- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 μM) to identify IC₅₀ values in antioxidant assays (e.g., DPPH radical scavenging) .

- Control Experiments : Include positive controls (e.g., ascorbic acid for antioxidant assays) and assess cytotoxicity (via MTT assay) to differentiate specific activity from general toxicity .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?

- Solvent and Temperature Effects : Confirm that shifts are compared under identical conditions (e.g., CDCl₃ at 25°C vs. DMSO-d₆ at 40°C) .

- Isotopic Purity : Deuterated solvents with >99.8% isotopic purity minimize signal splitting artifacts .

- Independent Synthesis : Reproduce the compound using a standardized protocol and compare data to resolve conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.